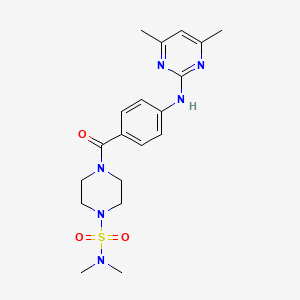![molecular formula C18H16FN3OS B10868651 3-amino-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B10868651.png)
3-amino-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[3,2-e]pyridine core fused with a cyclopentane ring, and substituted with an amino group, a fluoro group, and a carboxamide group. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[3,2-e]pyridine core, which can be achieved through the cyclization of appropriate precursorsFor instance, the amino group can be introduced via nucleophilic substitution, while the fluoro group can be added using electrophilic fluorination reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The amino and fluoro groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-amino-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-N-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
Compared to similar compounds, 3-amino-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopentane ring fused to the thieno[3,2-e]pyridine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C18H16FN3OS |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
6-amino-N-(5-fluoro-2-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C18H16FN3OS/c1-9-5-6-11(19)8-14(9)21-17(23)16-15(20)12-7-10-3-2-4-13(10)22-18(12)24-16/h5-8H,2-4,20H2,1H3,(H,21,23) |
InChI-Schlüssel |
PVIYAXSQTBDMGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(C3=C(S2)N=C4CCCC4=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenyl-4-(quinolin-2-yl)imidazo[1,2-a]quinoline](/img/structure/B10868591.png)
![2-Chloro-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]propanamide](/img/structure/B10868596.png)
![2-[(Z)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-4-nitrophenol](/img/structure/B10868610.png)
![N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide](/img/structure/B10868611.png)
![4-(2,5-Dimethoxy-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B10868616.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10868619.png)
![3-(4-methoxyphenyl)-5-methyl-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10868621.png)
![6-(4-methoxyphenyl)-N,1-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10868623.png)
![methyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B10868626.png)
![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10868628.png)
![2-{1-phenyl-3-[(E)-2-(pyridin-2-yl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10868636.png)
![N'-(5-chloro-2-methoxyphenyl)-N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B10868637.png)
![3-[5-(2-hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B10868652.png)
